molecular formula C16H21N3 B011717 4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine CAS No. 106243-49-6

4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine

Cat. No. B011717
M. Wt: 255.36 g/mol
InChI Key: BPJGDQYYWXUQRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound like “4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine” would likely involve the coupling of an imidazole and a piperidine derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be expected to contain the characteristic rings of both imidazole and piperidine, connected by a phenylethyl linker. However, without a specific structure, it’s difficult to provide a detailed molecular structure analysis.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and piperidine rings. Imidazole is a versatile nucleophile and can participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar imidazole ring could increase its solubility in water1.


Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Standard safety precautions should be taken when handling it, including the use of personal protective equipment2.


Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for use in various fields, including medicinal chemistry, given the prevalence of imidazole and piperidine structures in pharmaceutical compounds.


Please note that this is a general analysis based on the components of the compound. For a comprehensive analysis of the specific compound “4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine”, more detailed information or experimental data would be needed. If you have access to more specific information or if the compound is part of a research project, I would recommend consulting with a chemistry professional or a professor for a more detailed analysis.


properties

IUPAC Name

4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-2-4-14(5-3-1)6-9-19-10-7-15(8-11-19)16-12-17-13-18-16/h1-5,12-13,15H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGDQYYWXUQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CN=CN2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547852
Record name 4-(1H-Imidazol-5-yl)-1-(2-phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-5-yl)-1-(2-phenylethyl)piperidine

CAS RN

106243-49-6
Record name 4-(1H-Imidazol-5-yl)-1-(2-phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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